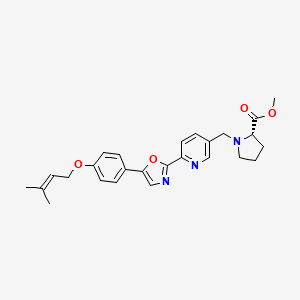
Methyl ((6-(5-(4-((3-methylbut-2-en-1-yl)oxy)phenyl)oxazol-2-yl)pyridin-3-yl)methyl)-L-prolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ((6-(5-(4-((3-methylbut-2-en-1-yl)oxy)phenyl)oxazol-2-yl)pyridin-3-yl)methyl)-L-prolinate is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((6-(5-(4-((3-methylbut-2-en-1-yl)oxy)phenyl)oxazol-2-yl)pyridin-3-yl)methyl)-L-prolinate involves multiple steps, each requiring specific reagents and conditions
Preparation of the Core Structure: The core structure can be synthesized through a series of condensation reactions involving pyridine and oxazole derivatives.
Functional Group Introduction:
Final Assembly: The final step involves the esterification of the proline derivative with the core structure, using reagents such as methyl iodide and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-methylbut-2-en-1-yl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the 3-methylbut-2-en-1-yl group can yield 3-methylbut-2-enal or 3-methylbut-2-enoic acid.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Methyl ((6-(5-(4-((3-methylbut-2-en-1-yl)oxy)phenyl)oxazol-2-yl)pyridin-3-yl)methyl)-L-prolinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Methyl ((6-(5-(4-((3-methylbut-2-en-1-yl)oxy)phenyl)oxazol-2-yl)pyridin-3-yl)methyl)-L-alaninate: Similar structure but with an alanine derivative instead of proline.
Methyl ((6-(5-(4-((3-methylbut-2-en-1-yl)oxy)phenyl)oxazol-2-yl)pyridin-3-yl)methyl)-L-valinate: Similar structure but with a valine derivative instead of proline.
Uniqueness
The uniqueness of Methyl ((6-(5-(4-((3-methylbut-2-en-1-yl)oxy)phenyl)oxazol-2-yl)pyridin-3-yl)methyl)-L-prolinate lies in its specific combination of functional groups and the resulting biological activity. The presence of the proline derivative may confer unique binding properties and biological effects compared to similar compounds.
特性
分子式 |
C26H29N3O4 |
|---|---|
分子量 |
447.5 g/mol |
IUPAC名 |
methyl (2S)-1-[[6-[5-[4-(3-methylbut-2-enoxy)phenyl]-1,3-oxazol-2-yl]pyridin-3-yl]methyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C26H29N3O4/c1-18(2)12-14-32-21-9-7-20(8-10-21)24-16-28-25(33-24)22-11-6-19(15-27-22)17-29-13-4-5-23(29)26(30)31-3/h6-12,15-16,23H,4-5,13-14,17H2,1-3H3/t23-/m0/s1 |
InChIキー |
KWCAEMFGVDPGNT-QHCPKHFHSA-N |
異性体SMILES |
CC(=CCOC1=CC=C(C=C1)C2=CN=C(O2)C3=NC=C(C=C3)CN4CCC[C@H]4C(=O)OC)C |
正規SMILES |
CC(=CCOC1=CC=C(C=C1)C2=CN=C(O2)C3=NC=C(C=C3)CN4CCCC4C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















